

Revolutionizing PBMC Isolation: A Detailed Guide to Combining Lymphoprep™ with SepMate™ Tubes

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Compound of Interest		
Compound Name:	Lymphoprep	
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For researchers, scientists, and drug development professionals, the isolation of peripheral blood mononuclear cells (PBMCs) is a foundational and often time-consuming step. This application note provides a comprehensive protocol and comparative data on the use of SepMate[™] tubes in conjunction with **Lymphoprep**[™] density gradient medium for a rapid, efficient, and reliable PBMC isolation workflow.

The traditional method of PBMC isolation using density gradient centrifugation, while effective, is notoriously laborious. It requires careful, slow layering of blood over the density gradient medium, a lengthy centrifugation step with the brake off, and meticulous harvesting of the PBMC layer. The SepMate™ tube is engineered to streamline this process, significantly reducing time and user-dependent variability.[1][2][3]

The innovative design of the SepMate™ tube features an insert that acts as a physical barrier, allowing for the rapid layering of the blood sample directly onto the **Lymphoprep™**. This insert prevents the mixing of the blood and the density gradient medium before and during centrifugation.[1][2][4] Consequently, the centrifugation can be performed in a shorter time with the brake on, and the enriched PBMC layer can be simply poured into a new tube, dramatically simplifying the harvesting step.[1][2] This method reduces the total PBMC isolation time to approximately 15 minutes.[1][2][5]

Comparative Performance Data



The combination of **Lymphoprep**[™] and SepMate[™] tubes offers comparable results to the conventional Ficoll-Paque method in terms of cell viability and purity, with some studies indicating a higher recovery rate.

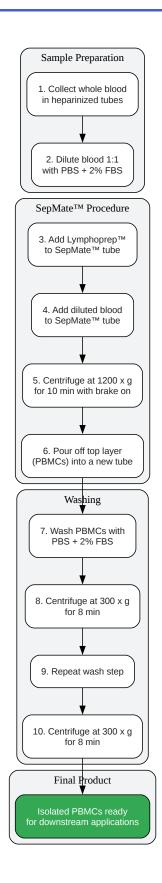
Parameter	SepMate™ with Lymphoprep™	Conventional Ficoll-Paque	Reference
Cell Recovery	8 x 10 ⁵ cells/mL of whole blood	6 x 10⁵ cells/mL of whole blood	[6]
Cell Viability	~100%	~100%	[6]
PBMC Yield	Slightly but significantly lower	Higher	[7]
Processing Time	~15 minutes	> 30 minutes	[1]

Note: Cell recovery and yield can be influenced by donor variability and sample quality.

Experimental Workflow

The following diagram illustrates the streamlined workflow for PBMC isolation using SepMate[™] tubes with **Lymphoprep**[™].





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Figure 1. PBMC isolation workflow using SepMate™ tubes.



Detailed Experimental Protocol

This protocol is for the isolation of PBMCs from whole blood using SepMate[™]-50 tubes and **Lymphoprep**[™]. Ensure all reagents and equipment are at room temperature (15 - 25°C) before starting.[5][8]

Materials:

- SepMate[™]-50 tubes
- Lymphoprep[™] (or other density gradient medium with a density of 1.077 g/mL)
- Whole blood collected in tubes containing an anticoagulant (e.g., heparin)
- Phosphate-Buffered Saline (PBS) with 2% Fetal Bovine Serum (FBS)
- 50 mL conical tubes
- Serological pipettes
- Centrifuge with a swinging bucket rotor

Procedure:

- Prepare SepMate[™] Tube: Add 15 mL of Lymphoprep[™] to a SepMate[™]-50 tube by pipetting it through the central hole of the insert.[9][10] The top of the Lymphoprep[™] will be above the insert.
- Sample Preparation: Dilute the whole blood sample with an equal volume of PBS + 2% FBS in a separate 50 mL conical tube and mix gently.[5][8] For a SepMate[™]-50 tube, you can process between 4 mL and 17 mL of the initial blood sample.[8]
- Load Sample: Keeping the SepMate[™] tube vertical, add the diluted blood sample by
 pipetting it down the side of the tube.[8][9] The sample will mix with the density gradient
 medium above the insert. Avoid pipetting the sample directly into the central hole.[5][8]
- Centrifugation: Centrifuge the SepMate[™] tube at 1200 x g for 10 minutes at room temperature with the brake on.[5][8][10] For samples older than 24 hours, a centrifugation



time of 20 minutes is recommended.[5][8]

- Harvest PBMCs: Immediately after centrifugation, pour the top layer, which contains the
 enriched PBMCs, into a new 50 mL conical tube in a single, smooth motion.[11] Do not hold
 the SepMate[™] tube inverted for more than 2 seconds.[8]
- First Wash: Add PBS + 2% FBS to the harvested PBMCs to bring the volume up to 50 mL.
- First Wash Centrifugation: Centrifuge the tube at 300 x g for 8 minutes at room temperature with the brake on.[8] A higher g-force for the first wash helps to pellet the cells that are still in the dense gradient medium.[9]
- Second Wash: Discard the supernatant and resuspend the cell pellet in 50 mL of fresh PBS
 + 2% FBS.
- Second Wash Centrifugation: Centrifuge the tube at 350 x g for 10 minutes at room temperature with the brake on.[9] If a platelet-free suspension is desired, one of the wash steps can be performed at 120 x g for 10 minutes with the brake off.[5]
- Final Resuspension: Discard the supernatant and resuspend the final PBMC pellet in your desired medium for downstream applications such as cell counting, cryopreservation, or cell culture.

Conclusion

The integration of SepMate[™] tubes with **Lymphoprep**[™] for PBMC isolation presents a significant advancement over traditional methods. This combination provides a faster, more consistent, and user-friendly workflow without compromising the quality of the isolated cells.[1] [2] The reduction in processing time and manual handling steps minimizes the potential for error and sample-to-sample variability, making it an ideal solution for high-throughput applications and for any laboratory seeking to optimize its PBMC isolation protocol.

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